molecular formula C16H34O3P- B14396293 2-Ethylhexyl octan-2-ylphosphonate CAS No. 89870-48-4

2-Ethylhexyl octan-2-ylphosphonate

Cat. No.: B14396293
CAS No.: 89870-48-4
M. Wt: 305.41 g/mol
InChI Key: ANKMHXCSHNZTBO-UHFFFAOYSA-M
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Description

2-Ethylhexyl octan-2-ylphosphonate is an organophosphorus compound characterized by a branched 2-ethylhexyl group and an octan-2-yl group esterified to a phosphonate moiety. Phosphonates like this are widely used in industrial applications, including metal ion extraction, surfactants, and polymer stabilization, owing to their ability to form stable complexes with metal ions and modulate interfacial properties .

Properties

CAS No.

89870-48-4

Molecular Formula

C16H34O3P-

Molecular Weight

305.41 g/mol

IUPAC Name

2-ethylhexoxy(octan-2-yl)phosphinate

InChI

InChI=1S/C16H35O3P/c1-5-8-10-11-12-15(4)20(17,18)19-14-16(7-3)13-9-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1

InChI Key

ANKMHXCSHNZTBO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(C)P(=O)([O-])OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl octan-2-ylphosphonate typically involves the reaction of 2-ethylhexanol with octan-2-ylphosphonic acid. This reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, which help in achieving higher yields and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and efficiency. The process often employs high-pressure and high-temperature conditions to accelerate the reaction rate. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl octan-2-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, each having distinct properties and applications .

Scientific Research Applications

2-Ethylhexyl octan-2-ylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.

    Industry: It is utilized in the production of surfactants, plasticizers, and lubricants

Mechanism of Action

The mechanism of action of 2-Ethylhexyl octan-2-ylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can bind to metal ions, influencing various biochemical processes. Additionally, its hydrophobic moieties allow it to interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Bis(2-ethylhexyl) phosphate (DEHPA)

  • Molecular Formula : C₁₆H₃₅O₄P
  • Key Features :
    • Diester structure with two 2-ethylhexyl groups.
    • Strong acidity (pKa ~1.5) due to the hydrogen phosphate group, enabling efficient metal ion extraction (e.g., lanthanides, actinides) .
  • Applications : Solvent extraction in hydrometallurgy, nuclear fuel processing .

Di(2-ethylhexyl) Adipate

  • Molecular Formula : C₂₂H₄₂O₄
  • Key Features: Diester of adipic acid with two 2-ethylhexyl groups. Non-polar, high thermal stability, and low volatility.
  • Applications : Plasticizer for PVC, improving flexibility and durability .

Ammonium 2-Ethylhexyl Hydrogen Phosphate

  • Molecular Formula: C₈H₂₀NO₄P
  • Key Features :
    • Ionic ammonium counterion enhances water solubility compared to neutral esters.
    • Balanced hydrophilic-lipophilic properties, making it effective in corrosion inhibition and surfactant formulations .

2-Ethylhexyl Ethylphosphonofluoridate

  • Molecular Formula : C₁₀H₂₂FO₂P
  • Key Features :
    • Fluorinated phosphonate with high reactivity.
    • Used in specialized chemical synthesis (e.g., nerve agent analogs) due to its electrophilic fluorine substituent .

Physicochemical Properties

Compound Solubility Boiling Point (°C) Key Reactivity
2-Ethylhexyl octan-2-ylphosphonate* Low in water, high in organic solvents ~300 (estimated) Hydrolytically stable; forms complexes with transition metals
DEHPA Insoluble in water Decomposes at >200 Acidic dissociation; reacts with metal ions (e.g., Fe³⁺, U⁶⁺)
Di(2-ethylhexyl) adipate Insoluble in water 417 Resistant to hydrolysis; degrades at high temperatures
Ammonium 2-ethylhexyl H-phosphate Moderate in water N/A Ionic interactions with surfaces; pH-dependent solubility

*Properties inferred from structural analogs.

Research Findings

  • Branching Effects: The 2-ethylhexyl group’s branching reduces crystallinity and enhances solubility in non-polar media compared to linear alkyl chains (e.g., octyl) .
  • Synergistic Blends : Mixtures of DEHPA and 2-ethylhexyl derivatives improve rare earth metal recovery efficiency by 15–20% compared to individual components .
  • Environmental Impact : Phosphonates with longer alkyl chains (e.g., octan-2-yl) exhibit lower biodegradability but higher sequestration capacity for pollutants .

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